Anthranilic acid, N-(o-aminophenyl)-
Overview
Description
Anthranilic acid, N-(o-aminophenyl)-, also known as 2-aminobenzoic acid, is an aromatic acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with a carboxylic acid and an amine group in the ortho position. This compound is amphoteric, meaning it contains both acidic and basic functional groups. It is a white solid when pure, although commercial samples may appear yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthranilic acid can be synthesized through several methods. One common method involves the reduction of phthalimide with sodium hypochlorite, followed by hydrolysis. Another method includes the reaction of phthalic anhydride with ammonia, followed by hydrolysis .
Industrial Production Methods: In industrial settings, anthranilic acid is often produced by the alkaline hydrolysis of phthalimide. This process involves heating phthalimide with sodium hydroxide, followed by acidification to yield anthranilic acid .
Chemical Reactions Analysis
Types of Reactions: Anthranilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction of anthranilic acid can yield 2-aminobenzyl alcohol.
Substitution: It can undergo diazotization to form diazonium salts, which can further react to form various aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 2-aminobenzyl alcohol.
Substitution: Various aromatic compounds, including azo dyes.
Scientific Research Applications
Anthranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes, perfumes, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of tryptophan, an essential amino acid.
Medicine: Anthranilic acid derivatives are used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid.
Industry: It is used in the manufacture of azo dyes, which are important in the textile industry.
Mechanism of Action
Anthranilic acid exerts its effects through various mechanisms:
Molecular Targets: It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, which are involved in amino acid metabolism.
Pathways Involved: It is a key intermediate in the biosynthesis of tryptophan via the Kynurenine pathway.
Comparison with Similar Compounds
Benzoic Acid: Similar structure but lacks the amine group.
Salicylic Acid: Similar structure but has a hydroxyl group instead of an amine group.
P-Aminobenzoic Acid: Similar structure but the amine group is in the para position.
Uniqueness: Anthranilic acid is unique due to its ortho-substituted amine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-aminoanilino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,14H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGNITNPTLTGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182058 | |
Record name | Anthranilic acid, N-(o-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27696-24-8 | |
Record name | 2-[(2-Aminophenyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27696-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-(o-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(o-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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